5-Methyl-2-phenyl-thiazol-4-ol
Description
Historical Context and Evolution of Thiazole (B1198619) Chemistry
The systematic study of thiazole chemistry began in the late 19th century. numberanalytics.comimp.kiev.ua A pivotal moment in the history of thiazole chemistry was the discovery of the Hantzsch thiazole synthesis in 1887 by Arthur Hantzsch and J. H. Weber. chemicalbook.comresearchgate.netsci-hub.sesynarchive.com This reaction, which involves the condensation of α-haloketones with thioamides, became a foundational method for constructing the thiazole ring and remains widely used today. chemicalbook.comresearchgate.netsynarchive.com Following the pioneering work of Hofmann, Hantzsch, and Bogert, the field expanded significantly. tandfonline.combenthamdirect.comijper.org The importance of the thiazole ring was further established by its identification in natural products like thiamine (B1217682) (Vitamin B1) and its crucial role in the structure of penicillin. benthamdirect.com Over the decades, research has unveiled the diverse chemical properties and synthetic utility of thiazole derivatives, leading to their application in various fields, including the development of dyes and photographic materials. tandfonline.combenthamdirect.com
General Significance of Thiazole Heterocycles in Organic and Medicinal Chemistry
Thiazoles, five-membered heterocyclic compounds containing one sulfur and one nitrogen atom, are recognized as privileged scaffolds in medicinal chemistry. nih.govbohrium.comresearchgate.net Their unique structural and electronic properties make them a cornerstone in the development of therapeutic agents. nih.govbohrium.com The thiazole ring is a key component in numerous commercially available drugs, demonstrating a vast array of pharmacological activities. nih.govfabad.org.trglobalresearchonline.net These activities include antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and antidiabetic properties. fabad.org.trtandfonline.comnih.govkuey.net
The biological relevance of thiazoles stems from their ability to mimic other chemical groups (bioisosterism) and to interact with various biological targets like enzymes and receptors. globalresearchonline.netsciencescholar.us The aromatic nature of the thiazole ring, resulting from the delocalization of a lone pair of electrons from the sulfur atom, contributes to its stability. chemicalbook.comkuey.net This stability, combined with the potential for substitution at various positions on the ring, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is a critical aspect of drug design. fabad.org.trglobalresearchonline.netnih.gov
The thiazole ring is a recurring motif in a multitude of natural products, often contributing significantly to their biological activity. researchgate.netnih.govnumberanalytics.com Thiamine (Vitamin B1) is a classic example, where the thiazole ring is essential for its coenzymatic functions in metabolism. benthamdirect.com The discovery of the thiazolidine (B150603) ring, a reduced form of thiazole, within the structure of penicillin marked a turning point in antibiotic history. benthamdirect.comresearchgate.net
Beyond these well-known examples, thiazoles are prevalent in marine and microbial natural products. nih.govnih.gov These include complex macrocyclic peptides and alkaloids which exhibit potent biological effects. researchgate.netnih.gov
Table 1: Examples of Natural Products Containing a Thiazole or Related Ring Structure
| Natural Product | Class | Significance |
| Thiamine (Vitamin B1) | Vitamin | Essential coenzyme in metabolic pathways. benthamdirect.comnih.gov |
| Penicillin | Antibiotic | Contains a thiazolidine ring; revolutionary antibacterial drug. benthamdirect.comresearchgate.netsysrevpharm.org |
| Epothilones | Polyketide | Anticancer agents that stabilize microtubules. nih.govbeilstein-journals.org |
| Bleomycin | Glycopeptide | Anticancer agent used in chemotherapy. ijper.orgnih.gov |
| Thiostrepton | Thiopeptide Antibiotic | Complex macrocyclic antibiotic from bacteria. numberanalytics.com |
| Myxothiazol | Antifungal Agent | Isolated from myxobacteria, used as an antifungal. researchgate.net |
The thiazole ring is a highly versatile building block in organic synthesis, serving as a reliable scaffold for constructing more complex molecules. chemicalbook.comnumberanalytics.combeilstein-journals.org Its utility stems from the various established methods for its synthesis and the reactivity of the ring itself. mdpi.com The Hantzsch synthesis and its modifications are the most common methods for creating thiazole derivatives, valued for their ability to easily introduce a variety of substituents. chemicalbook.comwikipedia.org Other notable methods include the Cook-Heilbron and Gabriel syntheses. chemicalbook.comresearchgate.net
Once formed, the thiazole ring can undergo a range of chemical transformations. Electrophilic substitution typically occurs at the C5 position. fabad.org.tr The acidic proton at the C2 position makes this site reactive and a key point for further functionalization. nih.gov This reactivity allows chemists to use thiazoles as synthons for creating a wide array of new chemical entities with diverse functionalities. nih.gov Thiazole derivatives also serve as intermediates in the synthesis of other important compounds, such as the amino acid cysteine. rsc.org Furthermore, thiazolo[5,4-d]thiazoles are being explored as building blocks for organic semiconductors due to their rigid, planar structure and electron-deficient nature. researchgate.net
Specific Focus on Thiazol-4-ol (B3271258) Subclass: Structural Attributes and Research Interest
Within the broader family of thiazoles, the thiazol-4-ol subclass presents unique structural characteristics and has attracted specific research interest. These compounds exist in tautomeric equilibrium with their corresponding thiazol-4(5H)-one form. The presence of the hydroxyl group at the 4-position imparts distinct physicochemical properties, including increased polarity and the capacity for hydrogen bonding.
Research into thiazol-4-ols has highlighted their potential in materials science. For instance, certain 4-hydroxy-1,3-thiazole derivatives have been investigated as non-classical fluorescence emitters, similar to the luciferin (B1168401) found in fireflies. chim.it The synthesis of these compounds often follows established routes like the Hantzsch synthesis, but can also be achieved through other methods, such as the cyclization of thioamides with 1,4-dithiane-2,5-diol. researchgate.net The reactivity of the hydroxyl group allows for further modifications, such as alkylation, enabling the synthesis of a wider range of functional derivatives. chim.it
Rationale for In-depth Investigation of 5-Methyl-2-phenyl-thiazol-4-ol
The specific compound, this compound, combines the key features of the thiazol-4-ol scaffold with specific substitutions that are of significant interest in medicinal chemistry. The phenyl group at the 2-position and the methyl group at the 5-position are common features in many biologically active thiazole derivatives.
The rationale for investigating this compound and its close analogs is built on several key points:
Proven Bioactivity of the Scaffold: The 2-aryl-thiazole motif is a well-established pharmacophore. Numerous studies have shown that compounds with a phenyl (or substituted phenyl) group at the C2 position of the thiazole ring exhibit a wide range of biological activities, including anticancer and antimicrobial effects. nih.gov
Modulation of Properties: The methyl group at the C5 position and the hydroxyl group at the C4 position can be systematically modified. This allows for a detailed exploration of the structure-activity relationship (SAR), helping researchers understand how small structural changes impact biological efficacy. For example, related structures have been used as pronucleophiles in catalytic enantioselective reactions to create complex, chirally-defined molecules. ehu.es
Potential for Diverse Applications: Research on structurally similar compounds, such as 2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-ol (B3034003) and 5-ethyl-2-phenyl-thiazol-4-ol, has pointed towards potential antimicrobial, antifungal, and anticancer properties. ontosight.aiontosight.ai This suggests that this compound is a promising candidate for biological screening and further development. The investigation of such compounds contributes to the broader effort to develop new therapeutic agents by targeting key biological pathways, such as protein kinases. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenyl-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-9(12)11-10(13-7)8-5-3-2-4-6-8/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBCXCJPRRWDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methyl 2 Phenyl Thiazol 4 Ol and Its Derivatives
Direct Synthesis of 5-Methyl-2-phenyl-thiazol-4-ol
The direct formation of the this compound ring system can be achieved through various chemical reactions, including multi-step sequences and catalyzed processes.
A prominent method for synthesizing this compound involves the condensation of 2-Mercaptopropionic acid (thiolactic acid) with benzonitrile (B105546). chemicalbook.com This approach provides a direct route to the desired thiazole (B1198619) ring structure. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), under an inert atmosphere. chemicalbook.com The mixture is heated to facilitate the cyclization and dehydration steps that lead to the final product. chemicalbook.com A general procedure involves adding pyridine to a mixture of thiolactic acid and the nitrile at room temperature, followed by heating to around 100°C for a couple of hours. chemicalbook.com After cooling, the resulting precipitate can be collected and purified, often by recrystallization from a solvent like methanol, to yield the target compound. chemicalbook.com This method has been reported to achieve a yield of approximately 75%. chemicalbook.com
Table 1: Synthesis of this compound via Condensation
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature | Time | Yield |
|---|
Catalytic methods offer an alternative and often more efficient pathway for synthesizing the thiazole core and its derivatives. Research has shown that 5H-thiazol-4-ones, which are tautomers of 4-hydroxythiazoles, are effective substrates in asymmetric catalysis. rsc.org These compounds contain an acidic proton at the 5-position, facilitating their reaction with various electrophiles. rsc.org
Bifunctional catalysts, such as amino acid-based phosphines and ureidopeptide-based Brønsted bases, have been successfully employed. rsc.orgehu.es For instance, L-valine-derived sulfonamide–phosphine (B1218219) catalysts can effectively promote the γ-addition of 5-methyl-2-phenylthiazol-4(5H)-one to allenoates. rsc.org Similarly, the conjugate addition of 5-methyl 5H-thiazol-4-ones to nitroolefins can be mediated by chiral Brønsted bases, demonstrating the utility of these compounds as pronucleophiles for constructing molecules with tertiary thiols. ehu.es These catalytic enantioselective reactions are valuable for producing α,α-disubstituted α-mercapto carboxylic acid derivatives with high yields and stereoselectivity. ehu.es
Table 2: Catalytic Reactions Involving the 5-Methyl-thiazol-4-one Scaffold
| Thiazolone Substrate | Electrophile | Catalyst Type | Key Outcome |
|---|---|---|---|
| 5-Methyl-2-phenylthiazol-4(5H)-one | Allenoates | L-valine-derived phosphine | Enantioselective γ-addition rsc.org |
Synthesis of Functionalized this compound Derivatives
Functionalization of the parent molecule is crucial for tuning its chemical and biological properties. Modifications can be introduced at several key positions on the thiazole ring system.
The 4-position of the 5-methyl-2-phenylthiazole (B2815521) scaffold can be functionalized by introducing various heteroazole rings. A synthetic strategy has been developed to replace the 4-hydroxyl group with moieties like 1,3,4-oxadiazole, tetrazole, and pyrazole (B372694). researchgate.net This process typically begins with the synthesis of 5-methyl-2-phenylthiazole-4-carboxamide, which serves as a key intermediate. researchgate.net For example, the carboxamide can be converted into a nitrile, which then undergoes cyclization with sodium azide (B81097) to form a tetrazole ring at position 4. researchgate.net Alternatively, the carboxamide can be converted to a hydrazide, which can then be cyclized with various reagents to form oxadiazole or pyrazole rings. researchgate.netnih.gov
The phenyl group at the 2-position of the thiazole ring is another site for synthetic modification. Introducing substituents, such as electronegative groups, can significantly alter the molecule's properties. For example, thiazole derivatives bearing a sulfamoylphenylamino moiety at the 2-position have been synthesized. iaea.org The synthetic approach often involves building the thiazole ring from a substituted thioamide, such as 4-(4-Oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide, which already contains the desired functionalized phenyl group. iaea.org Structure-activity relationship studies on related pyrimidine-thiazole compounds have shown that substitutions on the C2-phenyl group can have a significant impact on biological activity, indicating the importance of this type of derivatization. acs.org
The 4-hydroxyl group of this compound is a versatile functional handle that can undergo various transformations, most notably alkylation and etherification. chim.it These reactions are not only useful for installing a range of functional groups but can also serve as a method for protecting the hydroxyl group during subsequent synthetic steps. chim.it Williamson-type etherification is a common method used, where the deprotonated hydroxyl group reacts with an alkyl halide (e.g., iodoethane) in the presence of a base like potassium carbonate. chim.it This alkylation can shift the photophysical properties of the molecule and provides a gateway to further functionalization, such as incorporating azide or acetylene (B1199291) groups for click chemistry applications. researchgate.net
Table 3: Functionalization of the 4-Hydroxyl Group
| Reaction Type | Reagent Example | Base/Solvent | Purpose |
|---|---|---|---|
| Alkylation/Etherification | Iodoethane | K2CO3 / MeCN or DMF | Introduce alkyl groups, protect the hydroxyl group, modify properties chim.it |
General Synthetic Strategies for Thiazol-4-ol (B3271258) Ring Systems
The construction of the thiazol-4-ol ring is a key step in the synthesis of the target compound and its analogues. Several general methodologies are employed for this purpose, including the classical Hantzsch thiazole synthesis and its variations, ring closure reactions, and multicomponent reaction approaches.
Hantzsch Thiazole Synthesis and its Variations
The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. bepls.com This method traditionally involves the condensation reaction between an α-halocarbonyl compound and a thioamide. bepls.comyoutube.com The versatility of this reaction allows for the introduction of various substituents onto the thiazole core by selecting appropriately substituted starting materials. chim.it
The general mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com For the synthesis of thiazol-4-ols, an α-haloester or a related derivative is typically used as the α-halocarbonyl component.
Variations of the Hantzsch synthesis have been developed to improve yields, expand the substrate scope, and employ more environmentally friendly conditions. bepls.com These can include the use of different catalysts, solvents, and heating methods such as microwave irradiation. bepls.com For instance, the reaction can be carried out using a variety of thioamides and α-halocarbonyl compounds in solvents like ethanol (B145695) or dimethylformamide (DMF). chim.it
A specific example leading to a related structure involves the reaction of thiobenzamide (B147508) with ethyl 2-chloroacetoacetate. This reaction would be expected to yield a 2-phenyl-4-hydroxy-5-methylthiazole derivative, demonstrating the direct applicability of the Hantzsch synthesis for accessing the desired scaffold.
Ring Closure Reactions
Ring closure reactions provide another important avenue for the synthesis of thiazol-4-ol systems. thieme-connect.de These methods typically involve the formation of the thiazole ring from a linear precursor that already contains the necessary S-C-N fragment. A common strategy is the cyclization of α-acylamino thioamides or related structures.
One notable method for the synthesis of thiazol-4-ols involves the reaction of an α-functionalized carboxylic acid derivative with a compound containing an aminothiocarbonyl group. thieme-connect.de For example, the reaction between 2-mercaptopropionic acid and benzonitrile can be used to synthesize this compound. chemicalbook.com In a typical procedure, a mixture of thiolactic acid and a nitrile is heated in the presence of a base like pyridine to facilitate the ring closure and formation of the 4-hydroxy-5-methylthiazole. chemicalbook.com Thiazol-4-ols exist in a tautomeric equilibrium with their corresponding thiazol-4(5H)-ones, with the hydroxy form often predominating in polar solvents and in the solid state. thieme-connect.de
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netacs.org These reactions are highly efficient and atom-economical, often proceeding with high yields and stereoselectivity. researchgate.net
For the synthesis of thiazole derivatives, MCRs offer a convergent and diversity-oriented approach. A general three-component reaction for the synthesis of trisubstituted thiazoles can involve the reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides. chim.it While this specific example leads to a different substitution pattern, it highlights the potential of MCRs to rapidly generate diverse thiazole libraries.
Structural Elucidation and Characterization Techniques of 5 Methyl 2 Phenyl Thiazol 4 Ol
Spectroscopic Analysis for Structural Confirmation
Spectroscopy is a cornerstone in the structural elucidation of organic molecules like 5-Methyl-2-phenyl-thiazol-4-ol. By analyzing the interaction of the compound with electromagnetic radiation, chemists can deduce the presence of specific functional groups and map out the molecule's carbon-hydrogen framework.
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands that confirm its key structural features. While a specific spectrum for this exact compound is not detailed in the available literature, data from closely related thiazole (B1198619) derivatives, such as 5-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-4-ol and various 5-methyl-2-phenylthiazole (B2815521) derivatives, allow for the prediction of its key spectral signals. researchgate.net
The most notable absorptions would include a broad band in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. The C=N stretching vibration of the thiazole ring typically appears in the 1620-1580 cm⁻¹ region. Additionally, aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. researchgate.net
Table 1: Expected Infrared (IR) Spectroscopy Data for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 | O-H Stretch | Hydroxyl (-OH) |
| > 3000 | C-H Stretch | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be determined.
¹H NMR: The proton NMR spectrum of this compound would provide distinct signals for each type of proton. Based on data from related 5-methyl-2-phenylthiazole structures, a sharp singlet for the methyl (CH₃) protons would be expected, likely appearing around 2.70 ppm. researchgate.net The protons of the phenyl group would generate a complex multiplet signal in the aromatic region, typically between 7.40 and 8.20 ppm. researchgate.net The hydroxyl proton would produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would correspond to the methyl carbon, the carbons of the phenyl ring, and the carbons of the thiazole ring (C2, C4, and C5). The C4 carbon, bearing the hydroxyl group, and the C2 carbon, attached to the phenyl group and nitrogen, would be significantly downfield. Studies on analogous thiazoles confirm these general assignments. researchgate.nettandfonline.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | ¹³C NMR (Predicted) | ||
|---|---|---|---|
| Proton Type | Expected δ (ppm) | Carbon Type | Expected δ (ppm) |
| Methyl (CH₃) | ~2.7 (singlet) | Methyl (CH₃) | 10 - 20 |
| Phenyl (Ar-H) | 7.4 - 8.2 (multiplet) | Phenyl (Ar-C) | 125 - 135 |
| Hydroxyl (OH) | Variable (broad singlet) | Thiazole (C5) | ~115 |
| Thiazole (C4-OH) | ~145 |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₉NOS), the calculated molecular weight is 191.25 g/mol . bldpharm.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 191. Studies on similar structures, such as 5-methyl-2-phenylthiazole-4-carboxamide, have shown the molecular ion plus one peak ([M+1]⁺) in techniques like electrospray ionization (ESI), which would appear at m/z 192 for the target compound. researchgate.net
Crystallographic Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact bond lengths, bond angles, and information about the intermolecular interactions within the crystal lattice. While specific crystallographic data for this compound has not been found in the cited literature, numerous studies on closely related thiazole derivatives have utilized this method. scielo.org.zanih.gov These studies are essential not only for confirming the molecular connectivity but also for unambiguously determining the predominant tautomeric form (enol vs. keto) present in the solid state. scielo.org.zaresearchgate.net
Elemental Composition Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. For this compound, with the formula C₁₀H₉NOS, the theoretical composition can be readily calculated. In research on related thiazole derivatives, elemental analysis is a standard characterization technique, with reported experimental values typically falling within ±0.4% of the theoretical values, which confirms the successful synthesis of the target compound. researchgate.netresearchgate.nettandfonline.com
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.01 | 120.10 | 62.80% |
| Hydrogen | H | 1.008 | 9.072 | 4.74% |
| Nitrogen | N | 14.01 | 14.01 | 7.32% |
| Oxygen | O | 16.00 | 16.00 | 8.37% |
| Sulfur | S | 32.07 | 32.07 | 16.77% |
| Total | | | 191.25 | 100.00% |
Investigation of Tautomeric Equilibria (e.g., Keto-Enol Tautomerism of Thiazol-4-ols)
An important structural feature of 4-hydroxythiazoles is their ability to exist in a tautomeric equilibrium with the corresponding keto form, 5-methyl-2-phenylthiazol-4(5H)-one. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds.
The enol form (this compound) possesses an aromatic thiazole ring and a hydroxyl group, while the keto form features a non-aromatic thiazolidinone ring with a carbonyl group at the C4 position. The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the physical state (solution vs. solid). scielo.org.za
Spectroscopic and crystallographic studies are vital for investigating this equilibrium. For instance, the presence of a strong C=O stretching band (around 1700 cm⁻¹) in the IR spectrum would indicate a significant presence of the keto tautomer. Conversely, a prominent O-H stretch supports the enol form. X-ray crystallography provides conclusive evidence of which tautomer is present in the solid state. scielo.org.zaresearchgate.net For many related Schiff bases and pyrazolone (B3327878) derivatives, the keto form has been shown to be predominant in the solid state, often stabilized by strong hydrogen bonding. scielo.org.za The study of this equilibrium is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity.
Chemical Transformations and Reactivity of the 5 Methyl 2 Phenyl Thiazol 4 Ol Core
Reactivity of the 4-Hydroxyl Group
The hydroxyl group at the 4-position is a defining feature of the molecule's enol form and significantly influences its chemical properties and interactions.
The oxygen atom of the 4-hydroxyl group possesses lone pairs of electrons, bestowing it with nucleophilic character. This allows for potential derivatization reactions, such as O-alkylation or O-acylation, to form ether and ester derivatives, respectively. However, the literature extensively focuses on the reactivity of the tautomeric keto form, 5-methyl-2-phenylthiazol-4(5H)-one. In this form, the acidic proton on the carbon at the 5-position is readily removed, enabling the molecule to act as a nucleophile in reactions with various electrophiles. rsc.org For instance, in phosphine-catalyzed reactions, it is this 5H-thiazol-4-one tautomer that serves as the active donor molecule. rsc.orgnih.gov
The 4-hydroxyl group is capable of participating in significant intermolecular interactions, primarily through hydrogen bonding, where it can act as both a hydrogen bond donor (via the O-H proton) and an acceptor (via the oxygen lone pairs). This is critical in molecular recognition and crystal packing. In some thiazole (B1198619) derivatives, intermolecular interactions are observed between a hydroxyl group and the aromatic electron density of a phenyl ring, forming O-H···Ar bonds that can drive the formation of specific crystalline structures, such as helical chains. nsf.gov
In the context of its tautomer, 5-methyl-2-phenylthiazol-4(5H)-one, the carbonyl group at the 4-position is a key hydrogen bond acceptor. This interaction is crucial for asymmetric induction in catalyzed reactions. researchgate.netrsc.org DFT calculations have shown that hydrogen bonding between the Brønsted acid moiety of a catalyst and the carbonyl unit of the thiazolone is a determining factor in achieving high enantioselectivity. rsc.orgrsc.org
Transformations Involving the 5-Methyl Group
While the 5-methyl group is a key structural component, the most significant reactivity associated with the 5-position stems from the acidic C-H bond in the tautomeric 5H-thiazol-4-one form. rsc.org This proton can be readily abstracted by a base, generating a carbanion that subsequently reacts with a wide range of electrophiles. This pathway is central to the use of 5-substituted-5H-thiazol-4-ones as prochiral organosulfur compounds in asymmetric synthesis. rsc.orgresearchgate.net Reactions involving direct chemical transformation of the methyl group itself, such as radical halogenation or oxidation, are not the primary focus of the reviewed literature, which emphasizes the utility of the acidic proton at the 5-position for forming new carbon-carbon bonds.
Electrophilic and Nucleophilic Substitution on the Phenyl Ring and Thiazole Core
The thiazole ring itself has defined patterns of reactivity. For electrophilic substitution, the predicted order of reactivity is position 5 > 2 > 4, whereas for nucleophilic substitution, the order is 2 > 5 > 4. ijper.org The phenyl group at position 2 generally undergoes electrophilic aromatic substitution as expected for a substituted benzene (B151609) ring.
Structure-activity relationship (SAR) studies on related compounds provide insight into the accessibility of these positions for chemical modification. For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, substitutions on the phenyl ring were found to be critical for biological activity. acs.org Similarly, modifications to the thiazole ring, such as replacing a methyl group with a phenyl group at the C4-position, have been shown to significantly impact inhibitory activity, indicating this position is synthetically accessible. acs.org The synthesis of various thiazole derivatives often involves building the ring from substituted precursors or modifying the attached functional groups, which underscores the possibility of substitution on both the phenyl and thiazole cores. ijper.orgmdpi.com
Mechanistic Studies of Specific Reactions
A significant reaction involving the 5-methyl-2-phenyl-thiazol-4-ol core proceeds through its tautomer, 5-methyl-2-phenylthiazol-4(5H)-one (5a ), in phosphine-catalyzed asymmetric γ-addition reactions with allenoates. rsc.orgnih.gov This method allows for the construction of valuable chiral tertiary thioethers. rsc.org
The reaction is effectively promoted by amino acid-derived bifunctional phosphine (B1218219) catalysts. rsc.orgresearchgate.net The proposed mechanism, supported by DFT calculations, begins with the phosphine catalyst adding to the allenoate to form a zwitterionic intermediate. researchgate.net This is followed by a proton transfer from the 5H-thiazol-4-one to the intermediate. The resulting thiazolone anion then attacks the γ-position of the allenoate moiety. A crucial element for the high enantioselectivity is the hydrogen bonding interaction between the Brønsted acid part of the catalyst and the carbonyl group of the thiazolone, which guides the facial selectivity of the attack. rsc.orgrsc.orgresearchgate.net
Optimization studies for the reaction between 5a and an allenoate revealed that the choice of catalyst and solvent is critical for achieving high yield and enantioselectivity.
| Entry | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| 1 | Sulfonamide–phosphine 2a (L-valine-derived) | High | Moderate |
| 2 | L-Threonine-derived phosphine | - | - |
| 3 | Dipeptide phosphine 2c | 97 | 95 |
Further optimization showed that the ester group on the allenoate and the reaction solvent also significantly influence the outcome.
| Entry | Solvent | Ester Moiety | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 1 | Toluene | Dibenzosuberyl | - | 91 |
| 2 | Diethyl ether | Dibenzosuberyl | 97 | 95 |
The reaction tolerates a wide range of alkyl substitutions at the 5-position of the thiazolone, including linear, branched, and benzyl (B1604629) groups, demonstrating the broad scope of this transformation. rsc.org
Cyclization and Condensation Reactions
The formation of the this compound core itself is a prime example of a cyclocondensation reaction. One documented synthetic route involves the reaction of 2-mercaptopropionic acid with benzonitrile (B105546). chemicalbook.com In this process, the reactants are heated in the presence of a base, such as pyridine (B92270), to facilitate the ring closure. The reaction proceeds through the addition of the thiol group to the nitrile, followed by an intramolecular condensation to form the thiazole ring.
The reactivity of the this compound core, particularly in its tautomeric thiazolone form, allows it to participate in further condensation reactions. For instance, the active methylene (B1212753) group at the C5 position can be a site for condensation with aldehydes or other electrophiles, although the primary reactivity is often observed at the C4-hydroxyl group or through its tautomeric forms.
Moreover, precursors to the thiazole ring system undergo cyclization reactions where the reaction pathway is highly dependent on the conditions. Studies on related substituted 2-benzoylamino-2-methyl-thiopropanamides show that in a basic medium, ring closure occurs via the terminal nitrogen atom of the thioamide group to yield imidazolin-4-thiones. researchgate.net In contrast, a strongly acidic medium promotes cyclization involving the sulfur atom, leading to the formation of substituted 4,4-dimethyl-2-phenylthiazolin-5-ones. researchgate.net This highlights the delicate control that reaction conditions exert on the outcome of cyclization pathways leading to thiazole and related heterocyclic systems.
| Reactants | Reagents/Conditions | Product | Reaction Type |
| 2-Mercaptopropionic acid, Benzonitrile | Pyridine, 100°C, 2h | This compound | Cyclocondensation |
| 2-Benzoylamino-2-methyl-thiopropanamides | Strongly Acidic Medium | Substituted 4,4-dimethyl-2-phenylthiazolin-5-ones | Cyclization |
| 2-Benzoylamino-2-methyl-thiopropanamides | Basic Medium | 5,5-Dimethyl-5-phenylimidazoline-4-thiones | Cyclization |
Computational and Theoretical Investigations of 5 Methyl 2 Phenyl Thiazol 4 Ol
Conformational Analysis and Energy Landscapes
The conformational flexibility of 5-Methyl-2-phenyl-thiazol-4-ol is primarily determined by the rotation around the single bond connecting the phenyl group to the thiazole (B1198619) ring and the tautomeric equilibrium of the thiazol-4-ol (B3271258) core. The energy landscape of this compound is a surface defined by these conformational and tautomeric degrees of freedom, with valleys corresponding to stable or metastable states.
A crucial aspect of the energy landscape of 4-hydroxythiazoles is the potential for tautomerism. The "ol" form (thiazol-4-ol) can exist in equilibrium with its keto tautomers, thiazol-4(5H)-one and thiazol-4(3H)-one. Theoretical calculations have been employed to determine the relative stability of these forms. Studies on the parent 4-hydroxythiazole scaffold indicate that the tautomeric composition is highly sensitive to the environment. mdpi.com
For instance, theoretical calculations using methods like Density Functional Theory (DFT) can predict the relative energies of these tautomers in both the gas phase and in solution. mdpi.com In the gas phase, the hydroxy tautomer (4a) is often predicted to be the most stable. However, in aqueous solution, the equilibrium can shift significantly, with the keto forms (4b and 4c) becoming more populated. mdpi.com This shift is attributed to the different interactions of the tautomers with solvent molecules.
Computational methods like DFT at the B3LYP/6-31G(d,p) level are commonly used to optimize the molecular geometries and calculate the energies of different conformers and tautomers. nih.gov From these calculations, key energetic and electronic properties can be derived.
| Property | Description | Relevance to Conformational Analysis |
| Relative Energy (ΔE) | The energy difference between a specific conformer/tautomer and the most stable (ground state) structure. | Determines the population of different conformations at equilibrium. Lower relative energy indicates a more stable and abundant form. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Provides insight into the chemical reactivity and electronic stability of different conformations. A smaller gap suggests higher reactivity. nih.gov |
| Dipole Moment | A measure of the net molecular polarity. | Influences how different conformers interact with polar solvents and biological targets. Tautomers often have significantly different dipole moments. |
| Rotational Barriers | The energy required to rotate around a specific bond, such as the C-C bond linking the phenyl and thiazole rings. | Defines the flexibility of the molecule and the accessibility of different spatial arrangements of the substituent groups. |
The energy landscape is further complicated by the rotation of the phenyl and methyl groups. The dihedral angle between the phenyl ring and the thiazole ring is a key variable. The lowest energy conformation typically seeks to minimize steric hindrance between the ortho-protons of the phenyl ring and the substituents on the thiazole ring.
In Silico Screening and Virtual Library Design for Thiazol-4-ol Derivatives
The thiazol-4-ol scaffold is a valuable starting point for the design of new biologically active molecules. In silico screening and the design of virtual libraries are powerful computational strategies used to explore the chemical space around this core structure and identify promising candidates for synthesis and testing. ijirt.orgijaresm.comnih.gov
Virtual Library Design
The process begins with the creation of a virtual library, which is a large collection of digital molecules that have not yet been synthesized. For thiazol-4-ol derivatives, this involves systematically modifying the core structure at specific positions. Key positions for modification on the this compound scaffold include:
The Phenyl Ring at Position 2: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions to modulate electronic and steric properties.
The Methyl Group at Position 5: Replacing the methyl group with other alkyl or aryl groups to explore the impact on binding affinity.
The Thiazole Ring Itself: Although less common, modifications to the core ring can be explored.
Automated computational tools can enumerate all possible combinations of selected building blocks attached to the thiazole scaffold, potentially generating thousands or millions of virtual compounds. researchgate.net
In Silico Screening
Once the virtual library is generated, it is subjected to in silico screening, a process that uses computational methods to predict the properties and biological activity of the designed molecules. This multi-step filtering process includes:
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of each molecule are calculated. This step filters out compounds that are likely to have poor pharmacokinetic profiles or be toxic. nih.gov
Molecular Docking: This is a key technique where each virtual compound is placed into the three-dimensional binding site of a biological target (e.g., an enzyme or receptor). A scoring function then estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating stronger binding. ijirt.orgnih.gov This allows for the ranking of compounds based on their predicted potency.
For example, a virtual library of thiazol-4-ol derivatives could be screened against a specific enzyme target. The results might indicate that certain substituents on the 2-phenyl ring lead to more favorable interactions.
| Derivative Scaffold | R1 (Position 5) | R2 (Position 2-phenyl) | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interaction |
| Thiazol-4-ol | -CH₃ | -H (Phenyl) | Generic Kinase | -7.5 | Hydrogen bond with backbone |
| Thiazol-4-ol | -CH₃ | -p-Cl (4-Chlorophenyl) | Generic Kinase | -8.2 | Halogen bond with side chain |
| Thiazol-4-ol | -CH₃ | -p-OCH₃ (4-Methoxyphenyl) | Generic Kinase | -8.0 | Hydrogen bond with side chain |
| Thiazol-4-ol | -CH₂CH₃ | -H (Phenyl) | Generic Kinase | -7.6 | Increased hydrophobic contact |
| Thiazol-4-ol | -CH₂CH₃ | -p-Cl (4-Chlorophenyl) | Generic Kinase | -8.4 | Halogen bond and hydrophobic contact |
Note: This table is a representative example based on general principles of in silico screening of thiazole derivatives and does not represent actual experimental data for a specific target.
The top-ranked compounds from the virtual screen, those with good predicted binding affinity and favorable ADMET properties, are then prioritized for chemical synthesis and subsequent in vitro biological evaluation. This computational approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. researchgate.net
Biological Activity Profiles and Structure Activity Relationships Sar of 5 Methyl 2 Phenyl Thiazol 4 Ol Derivatives
In Vitro Anti-inflammatory Activity
Derivatives of the 5-methyl-2-phenylthiazole (B2815521) core structure have demonstrated notable anti-inflammatory effects in various preclinical models.
A primary method for evaluating the acute anti-inflammatory potential of these compounds is the carrageenan-induced rat paw edema model. researchgate.netcriver.com This well-established assay induces a reproducible inflammatory response, allowing for the quantification of a compound's ability to reduce swelling over time. creative-bioarray.comcreative-biolabs.com
In a study evaluating a series of novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives, significant anti-inflammatory activity was observed. researchgate.net The compounds were administered to rats, and the percentage inhibition of paw edema was measured at various time points after the injection of carrageenan. Several derivatives exhibited moderate to good anti-inflammatory activity, with some showing efficacy comparable to the standard drug, diclofenac (B195802) sodium. researchgate.netcore.ac.uk
The results from this model indicate that modifications to the core 5-methyl-2-phenylthiazole structure can produce compounds with potent anti-inflammatory properties. The percentage of edema inhibition provides a quantitative measure of this activity, as detailed in the table below. researchgate.net
Table 1: Anti-inflammatory Activity of 5-Methyl-2-phenylthiazole Derivatives in Carrageenan-Induced Rat Paw Edema Data sourced from Thore, S.N. et al. (2012). researchgate.net
| Compound | % Inhibition of Edema at 1h | % Inhibition of Edema at 2h | % Inhibition of Edema at 3h | % Inhibition of Edema at 4h |
| 9 | 24.1 | 35.8 | 44.5 | 36.1 |
| 10 | 22.4 | 33.9 | 42.6 | 34.4 |
| 14 | 25.8 | 37.7 | 46.4 | 37.7 |
| 15 | 20.6 | 32.1 | 40.6 | 32.7 |
| Diclofenac Sodium | 27.5 | 41.2 | 52.1 | 42.6 |
The mechanism underlying the anti-inflammatory effects of thiazole (B1198619) derivatives is often linked to the inhibition of key enzymes in the inflammatory cascade. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. core.ac.uknih.gov
Research into related 5-methylthiazole (B1295346) derivatives has identified the COX-1 enzyme as a primary molecular target. nih.gov In these studies, the compounds demonstrated an inhibitory effect on COX-1 that was superior to the reference drug naproxen, while showing minimal inhibition of the lipoxygenase (LOX) pathway. nih.gov This suggests that the anti-inflammatory action of 5-Methyl-2-phenyl-thiazol-4-ol derivatives likely involves the modulation of the arachidonic acid pathway, specifically through the inhibition of COX enzymes. The carrageenan-induced edema model itself is characterized by a biphasic release of inflammatory mediators, with the later phase being largely mediated by prostaglandins, further supporting the involvement of the COX pathway. researchgate.net
Analysis of the anti-inflammatory data reveals key structure-activity relationships (SAR) for this class of compounds. The nature and position of substituents on the heterocyclic rings attached to the 5-methyl-2-phenylthiazole core significantly influence the activity. researchgate.netnih.gov
From the study by Thore et al., several SAR insights can be drawn by comparing the chemical structures with their corresponding biological activity:
Compound 14 , which incorporates a substituted triazole ring, showed the highest anti-inflammatory activity among the tested derivatives, with a 46.4% inhibition of edema at the 3-hour mark. researchgate.net
Compound 9 , featuring a thiadiazole moiety, also demonstrated strong activity (44.5% inhibition at 3h). researchgate.net
Compound 10 , another thiadiazole derivative, exhibited comparable potency (42.6% inhibition at 3h). researchgate.net
The presence of specific heterocyclic systems, such as triazole and thiadiazole, appears to be favorable for anti-inflammatory activity in this series. researchgate.net The electronic and steric properties of these appended rings likely play a crucial role in the binding of the molecule to its biological target, presumably the COX enzyme.
In Vitro Analgesic Activity
In conjunction with anti-inflammatory effects, derivatives of this compound have also been evaluated for their potential as analgesic agents.
The analgesic properties of these compounds have been assessed using the acetic acid-induced writhing test in mice. researchgate.net This model induces a painful response, and the reduction in the number of writhes is used as a measure of a compound's analgesic efficacy.
In the same study that assessed anti-inflammatory action, the 5-methyl-2-phenylthiazole derivatives were tested for their ability to reduce writhing in mice. researchgate.net Several of the synthesized compounds showed a significant reduction in the number of writhes, indicating potent analgesic activity. The most active compounds provided a level of protection comparable to that of the standard drug, diclofenac sodium. researchgate.netcore.ac.uk
Table 2: Analgesic Activity of 5-Methyl-2-phenylthiazole Derivatives in Acetic Acid-Induced Writhing Test Data sourced from Thore, S.N. et al. (2012). researchgate.net
| Compound | % Protection |
| 9 | 53.4 |
| 10 | 51.5 |
| 14 | 55.3 |
| 15 | 49.5 |
| Diclofenac Sodium | 59.2 |
The structure-activity relationships for analgesic effects largely parallel those observed for anti-inflammatory activity, suggesting a common mechanism of action. researchgate.net
Compound 14 , the most potent anti-inflammatory agent, also displayed the highest analgesic activity, with a 55.3% protection in the writhing test. researchgate.net
Compound 9 , with its thiadiazole ring, was the second most potent analgesic, showing 53.4% protection. researchgate.net
Compound 10 also exhibited strong analgesic properties (51.5% protection). researchgate.net
In Vitro Antimicrobial Activities
Derivatives of the this compound scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.
Thiazole derivatives have been extensively studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. A series of novel 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their antibacterial activity, showing valuable effects. mersin.edu.tr Phenylthiazole compounds, in particular, have shown antibacterial activity that extends to several clinically relevant multi-drug resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant enterococci (VRE). nih.gov
Studies on various thiazole derivatives have consistently shown potent activity. For instance, certain acetamide (B32628) substituted thiazoles displayed significant microbial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. biointerfaceresearch.com The introduction of different substituents on the core thiazole structure allows for the modulation of this activity. For example, thiazole-Schiff base derivatives containing a furan (B31954) ring showed more notable antibacterial potency than those with a phenyl ring. researchgate.net Some of these compounds produced significantly high zones of inhibition against B. subtilis compared to the standard drug ceftriaxone. researchgate.net
Further research into thiazole-based chalcones and other derivatives has confirmed their potential, with many compounds showing antibacterial properties superior to standard drugs like ampicillin (B1664943) and, in some cases, streptomycin. mdpi.com The broad-spectrum nature of these compounds makes them promising candidates for the development of new antibiotics to combat resistant bacterial strains. nih.govbiointerfaceresearch.com
Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives
| Compound Type | Bacterial Strains | Activity/Potency | Reference |
|---|---|---|---|
| Phenylthiazole Hybrids | MRSA, VRSA, MRSE, VRE, Listeria monocytogenes | Potent and broad-spectrum activity | nih.gov |
| Thiazole-Schiff Bases | Bacillus subtilis | High zone of inhibition (48.3 ± 0.6 mm) | researchgate.net |
| Acetamide Substituted Thiazoles | Escherichia coli, Staphylococcus aureus, Bacillus subtilis | Potent microbial activity | biointerfaceresearch.com |
| Thiazole-based Chalcones | Gram-positive and Gram-negative strains | Better than ampicillin and streptomycin | mdpi.com |
In addition to their antibacterial properties, this compound derivatives have been investigated for their effectiveness against various fungal pathogens. nih.gov Research has shown that these compounds can exhibit significant antifungal activity, although the potency can vary widely depending on the specific structural modifications. mersin.edu.tr
For example, a series of novel thiazole derivatives were tested against several fungal strains, including Candida species and Aspergillus species. nih.govnih.gov In one study, while many synthesized 4-methylthiazole-(benz)azole derivatives showed modest anticandidal activity compared to the standard drug fluconazole, one compound demonstrated a noteworthy Minimum Inhibitory Concentration (MIC) of 15.63 μg/mL against Candida parapsilosis. mersin.edu.tr Another study found that certain thiazole derivatives exhibited antifungal activity against azole-resistant A. fumigatus and multidrug-resistant yeasts like Candida auris. nih.gov
The structure-activity relationship is crucial in determining antifungal potency. Derivatives substituted with moieties like 3-pyridyl, biphenyl, or 4-mercaptopyrazolopyrimidine have been reported to possess the best antifungal activity. nih.gov Some thiazole-1,3,5-triazine derivatives have also shown activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, indicating a broader antiparasitic potential. nih.gov However, in some series, the antifungal activity was found to be inferior when compared to standard drugs like clotrimazole. nih.gov
Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives
| Compound/Derivative | Fungal Strains | MIC (μg/mL) | Reference |
|---|---|---|---|
| 4-methylthiazole-(benz)azole derivative (3d) | Candida parapsilopsis | 15.63 | mersin.edu.tr |
| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | Candida albicans | 500 | nih.gov |
| Phenyl(2H-tetrazol-5-yl)methanamine derivative (Compound 3) | Aspergillus niger | 750 | nih.gov |
| Thiazole-2-(N-allyl)-5-(2-pyrazolin-3-yl) derivatives | S. pneumoniae, E. coli | 0.03–7.81 | nih.gov |
The mechanism by which thiazole derivatives exert their antimicrobial effects has been a subject of investigation, with bacterial DNA gyrase and topoisomerase IV identified as key targets. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibiotic development. nih.gov
Several studies have shown that thiazole-containing compounds can act as potent inhibitors of these type II topoisomerases. nih.gov For instance, certain derivatives have demonstrated powerful inhibitory activity against E. coli DNA gyrase and topoisomerase IV, with IC₅₀ values in the low microgram per milliliter range (0.0033 to 0.046 μg/mL). nih.gov Some of these compounds were found to be significantly more potent than the reference drug novobiocin. nih.gov
Molecular docking studies have supported these findings, suggesting that thiazole derivatives can bind to the allosteric site of DNA gyrase, leading to inhibition. mersin.edu.tr This allosteric effect presents a promising avenue for developing new antimicrobials that may circumvent existing resistance mechanisms targeting the active site of the enzyme, such as those seen with fluoroquinolones. mersin.edu.trnih.gov The ability of these compounds to selectively inhibit bacterial topoisomerases without significantly affecting human topoisomerase II highlights their potential for safe and effective therapeutic use. nih.gov
The structure-activity relationship (SAR) of this compound derivatives is critical for optimizing their antimicrobial potency. Studies have revealed that the nature and position of substituents on the thiazole and phenyl rings significantly influence their biological activity. researchgate.netmdpi.com
For antibacterial activity, the presence of electron-withdrawing groups, such as a bromine atom at the para-position of the phenyl ring, has been found to be essential for activity. mdpi.com Similarly, substitutions with halo-groups and methoxy (B1213986) groups on the phenyl ring linked to the thiazole core can increase antitubercular activity. researchgate.net The introduction of an acetamide moiety has also been shown to enhance the antimicrobial effect. mdpi.com In thiazole-Schiff base derivatives, compounds containing a furan ring demonstrated greater antibacterial potency than those with a phenyl ring. researchgate.net
In Vitro Anticancer Activities
Derivatives of this compound have emerged as a promising class of compounds with significant anticancer potential, demonstrating cytotoxicity against various human cancer cell lines.
A significant body of research has focused on the synthesis and evaluation of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their antitumor activities. These compounds have been tested against human lung adenocarcinoma (A549) and mouse embryonic fibroblast (NIH/3T3) cell lines to determine their cytotoxic effects and selectivity. researchgate.nettandfonline.com
One particular derivative, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, demonstrated high selectivity and potent cytotoxicity against A549 cells with an IC₅₀ value of 23.30 ± 0.35 µM. tandfonline.comsemanticscholar.org Notably, this compound showed minimal toxicity towards the non-cancerous NIH/3T3 cell line (IC₅₀ > 1000 µM), indicating a favorable selectivity index. tandfonline.comsemanticscholar.org
Further investigations into the mechanism of action revealed that these compounds induce apoptosis in cancer cells. The aforementioned derivative, along with 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide, exhibited the highest percentage of apoptosis among the tested compounds, although it was not as potent as the standard chemotherapeutic drug, cisplatin. tandfonline.comsemanticscholar.org The substitution of an acetamide moiety on the thiazole ring is a structural feature that has been shown to increase the anticancer effect. researchgate.net Additionally, other thiazole derivatives have shown remarkable effectiveness against colon cancer (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines. mdpi.com
Table 3: Cytotoxicity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Non-Cancerous Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human Lung Adenocarcinoma) | 23.30 ± 0.35 | NIH/3T3 (Mouse Embryoblast) | >1000 | tandfonline.comsemanticscholar.org |
Identification of Specific Molecular Targets (e.g., MMP-9, Xanthine Oxidase, CDK9, other enzymes or signaling proteins)
The biological effects of this compound derivatives are often traced back to their interaction with specific molecular targets. Research has identified several key enzymes and proteins whose functions are modulated by these compounds.
Cyclin-Dependent Kinase 9 (CDK9): A notable molecular target for thiazole-containing compounds is Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. nih.gov Inhibition of CDK9 can halt the transcription of anti-apoptotic proteins, which are often overexpressed in cancer cells, thereby reinstating the natural process of programmed cell death (apoptosis). nih.govnih.gov A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been designed and shown to be highly active CDK9 inhibitors. One of the most selective compounds, 12u , inhibits CDK9 with an IC50 of 7 nM and demonstrates over 80-fold selectivity for CDK9 versus the related enzyme CDK2. nih.gov Structural studies reveal that the thiazole ring plays a crucial role in the binding-site interactions, with substitutions on the pyrimidine (B1678525) or aniline (B41778) moieties significantly influencing potency and selectivity. acs.orgacs.org This targeted inhibition of CDK9-mediated transcription of survival proteins is a primary mechanism for the antitumor activity observed in this class of compounds. nih.gov
Xanthine Oxidase (XO): Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its overproduction can lead to hyperuricemia and gout. nih.govnih.gov Thiazole derivatives have emerged as a promising class of XO inhibitors. researchgate.net For instance, a series of thiazole-5-carboxylic acid derivatives were designed and synthesized, with many showing significant activity against the enzyme. researchgate.net Structure-activity relationship studies indicated that di-substituted compounds on a phenyl ring (Ring B) were more potent than mono-substituted ones, and para-substitution was particularly important for inhibitory potential. researchgate.net Similarly, novel thiazolidine-2-thione derivatives have been developed as XO inhibitors, with compound 6k showing an IC50 value of 3.56 μmol/L, making it more potent than the standard drug allopurinol. nih.gov Molecular docking studies suggest these compounds interact with key residues in the enzyme's active site. nih.gov
Matrix Metalloproteinase-9 (MMP-9): MMP-9 is a zinc-dependent enzyme that plays a pivotal role in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis. mdpi.comnih.gov While direct studies on this compound derivatives are limited, related heterocyclic structures containing thiazole and triazole rings have been investigated as MMP-9 inhibitors. researchgate.net For example, certain 2-[[5-((4-acetamidophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl] thio]-N-(aryl/heteroaryl)acetamide derivatives have demonstrated MMP-9 inhibition. The binding of these inhibitors to the zinc ion in the catalytic site of the enzyme is a key mechanism of action. mdpi.comresearchgate.net This line of research suggests that the thiazole scaffold could be a valuable component in the design of novel MMP-9 inhibitors for cancer therapy. mdpi.com
SAR for Anticancer Efficacy and Selectivity
The development of this compound derivatives as anticancer agents has been heavily guided by structure-activity relationship (SAR) studies. These investigations systematically alter the chemical structure to understand how specific functional groups and their positions influence cytotoxic activity and selectivity against cancer cells.
A significant body of research has focused on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. In one study, these compounds were evaluated for their antitumor activity against A549 human lung adenocarcinoma cells and their selectivity was assessed using NIH/3T3 mouse fibroblast cells. tandfonline.comresearchgate.net Compound 4c , which incorporates a 1-methyl-1H-tetrazol-5-yl moiety, demonstrated high selectivity. It exhibited an IC50 value of 23.30 ± 0.35 µM against the A549 cancer cell line, while being non-toxic to the healthy NIH/3T3 cells (IC50 >1000 µM). tandfonline.comresearchgate.net This highlights the crucial role of the heterocyclic substituent in conferring both potency and a favorable selectivity profile. The study also found that derivatives containing tetrazole and imidazole (B134444) rings were essential for pro-apoptotic activity. mdpi.com
Further SAR insights reveal the importance of substitutions on the phenyl ring attached to the thiazole core.
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as a para-nitro moiety, can enhance cytotoxic potency. nih.gov
Halogen substitutions: Para-halogen substitutions on the phenyl ring have been identified as important for anticancer activity. mdpi.com
Electron-donating groups: Conversely, the presence of an electron-donating methyl group at the para position of the phenyl ring has been shown to increase cytotoxic activity in some series. mdpi.com
Methoxy groups: The presence of a methoxy group on the phenyl ring has also been associated with high anticancer activity. mdpi.com
The nature of the substituent at the 2-position of the thiazole ring is also critical. Studies have shown that acetamide moiety substitutions can increase the anticancer effect of thiazoles. researchgate.net
| Compound | Derivative Class | Modification | Cancer Cell Line | IC50 Value (µM) | Selectivity Highlight |
|---|---|---|---|---|---|
| 4c | N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide | Contains a 1-methyl-1H-tetrazol-5-yl moiety | A549 (Lung) | 23.30 ± 0.35 | Highly selective (>1000 µM on NIH/3T3) tandfonline.comresearchgate.net |
| Compound 19 (Evren et al.) | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamide | Specific substitution not detailed | A549 (Lung) | 23.30 (mM reported, likely µM) | Strong selectivity (>1000 mM on NIH/3T3) mdpi.com |
| Compound 4c (Anticancer Studies) | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | Substitution with -NH-N=CH-Ph | MCF-7 (Breast) | 2.57 ± 0.16 | More potent than Staurosporine (6.77 µM) mdpi.com |
| Compound 4c (Anticancer Studies) | 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | Substitution with -NH-N=CH-Ph | HepG2 (Liver) | 7.26 ± 0.44 | More potent than Staurosporine (8.4 µM) mdpi.com |
| Compound 3b | 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | Trifluoromethyl group and thiazolo[4,5-d]pyrimidine (B1250722) core | C32 (Melanoma) | 24.4 | Also active against A375, DU145, MCF-7 nih.gov |
Other Biological Activities Under Investigation (e.g., Antioxidant, Anticonvulsant, Anti-HIV, Antidiabetic)
Beyond their anticancer properties, derivatives of the this compound scaffold are being explored for a wide array of other therapeutic applications.
Preliminary screenings have identified promising activities in several key areas:
Antioxidant Activity: Several studies have highlighted the antioxidant potential of thiazole derivatives. mdpi.com A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated using various radical scavenging assays (DPPH, hydroxyl, nitric oxide, and superoxide). nih.gov Certain compounds showed significant radical scavenging potential, suggesting a mechanism related to their ability to donate electrons or hydrogen atoms to neutralize free radicals. nih.govnih.gov This activity is often attributed to the presence of phenolic groups and the heterocyclic core. researchgate.net
Anticonvulsant Activity: Thiazole-containing compounds have been investigated for their potential to treat epilepsy. researchgate.net Novel 5-ene-derivatives of thiazole-bearing 4-thiazolidinones have been synthesized and screened for anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. researchgate.net The mechanism for some anticonvulsants is thought to involve the GABA-ergic system. nih.gov
Anti-HIV Activity: The thiazole nucleus is a component of several compounds investigated for anti-HIV activity. researchgate.net Derivatives have been synthesized and evaluated as inhibitors of HIV-1 replication. nih.gov For instance, substituted 1-(5-(4-Phenyl)-2-Mercapto-1H-Imidazol-1-Yl)-3-Phenylthiourea derivatives, which share structural similarities, have shown a significant degree of anti-HIV activity, with some compounds exhibiting therapeutic indices between 17.5 and 19.9. derpharmachemica.com The proposed mechanism for many non-nucleoside inhibitors is the allosteric inhibition of the reverse transcriptase enzyme. nih.govderpharmachemica.com
Antidiabetic Activity: Thiazole derivatives are being explored as potential treatments for diabetes mellitus. nih.gov A series of N-(4-phenylthiazol-2-yl)benzenesulfonamides showed considerable hypoglycemic activity in streptozotocin-induced diabetic rat models. nih.gov Another class, 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones, were evaluated for their α-amylase inhibition, anti-glycation, and antioxidant activities, revealing good anti-diabetic potential, particularly as anti-glycating agents. researchgate.net The mechanism for thiazolidinedione-type drugs involves the activation of PPAR-γ receptors, which increases glucose uptake. iptsalipur.org
The structure-activity relationships for these varied biological effects differ, highlighting the versatility of the thiazole scaffold.
For Antioxidant Activity: The presence of electron-donating substituents, such as hydroxyl groups on a phenyl ring, is crucial for significant radical scavenging potential. nih.gov In a series of phenolic thiazoles, the position of the highest occupied molecular orbital (HOMO) was found to be over the hydrazinyl-thiazole fragment or the thiazolyl-4-phenyl fragment, indicating these regions are key to their redox behavior. nih.gov
For Anticonvulsant Activity: In thiazole-bearing analogues, the presence of a para-halogen-substituted phenyl group attached to the thiazole ring is important for activity. mdpi.com For other classes of anticonvulsants, a phenyl group at position 5 is often necessary, and electron-withdrawing groups can increase activity. slideshare.net For some triazole derivatives, a 4-chlorophenyl analog showed notable activity in both PTZ and MES tests. nih.gov
For Anti-HIV Activity: SAR studies of phenyl ethyl thiourea (B124793) (PET) derivatives revealed that small electron-withdrawing substituents (like F, Cl) on the phenyl ring, particularly at the ortho position, are favorable for activity. The thiourea moiety is generally more active than a urea (B33335) equivalent, and the thiazolyl nucleus can be successfully replaced with other heterocyclic rings. researchgate.net In another series, the presence of para-substituted halogens and methyl groups on the phenyl ring played a significant role in activity. derpharmachemica.com
For Antidiabetic Activity: In N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives, the introduction of a 2,5-dichloro group on the phenyl sulfonyl moiety potentiated the antidiabetic activity. Conversely, substituting the para-hydrogen on the same ring with other groups led to reduced activity. nih.gov
Emerging Applications of 5 Methyl 2 Phenyl Thiazol 4 Ol in Advanced Materials Science
Development as Organic Fluorophores and Luminescent Materials
The inherent fluorescence of the thiazole (B1198619) nucleus makes its derivatives, including 5-Methyl-2-phenyl-thiazol-4-ol, promising candidates for the development of organic fluorophores and luminescent materials. Thiazole-based fluorophores are noted for their high quantum yields and tunable emission spectra, making them suitable for a variety of applications.
The design of fluorescent molecules based on the thiazol-4-ol (B3271258) scaffold is guided by several key principles aimed at optimizing their photophysical properties. The core structure, featuring a thiazole ring, offers a robust and planar framework that facilitates π-electron delocalization, a fundamental requirement for fluorescence. Modifications to this core structure, such as the introduction of various substituents, can dramatically alter the resulting optical properties.
Key design strategies often involve the alkylation of the hydroxyl group on the thiazole ring. This modification can lead to significant changes in the molecule's emission characteristics and also improves its solubility in organic solvents, which is crucial for processing and application. For instance, attaching polymerizable groups like methyl methacrylate (B99206) to the chromophore allows for the creation of blue-emitting polymers.
Furthermore, the symmetry of the molecule plays a vital role in determining its optical properties. The strategic placement of electron-donating and electron-withdrawing groups can be used to tune the intramolecular charge transfer (ICT) character of the molecule, thereby influencing its emission wavelength and Stokes shift.
The photophysical properties of thiazole derivatives are intrinsically linked to their molecular structure. The planarity and rigidity of the fused ring system in compounds like thiazolo[5,4-d]thiazoles enhance electron conjugativity, which is beneficial for their fluorescent properties. researchgate.net The arrangement of molecules in the solid state, known as crystal packing, also significantly influences the photophysical characteristics of these materials. rsc.org
For instance, in symmetrically substituted thiazolo[5,4-d]thiazole-based materials, the photophysical properties are a direct function of the crystal packing. rsc.org Different packing motifs, such as herringbone or slipped stacks, are influenced by intermolecular non-covalent interactions and can be modulated by altering alkyl appendages on the molecule. rsc.org This modulation of molecular arrangement allows for the tuning of the fluorescence emission across the visible spectrum, from orange-red to blue. rsc.org
The introduction of different substituents can also lead to tunable photophysical properties. For example, thiazole derivatives with varying electron-donating and electron-withdrawing groups have been shown to exhibit a wide range of emission wavelengths, from 390 nm to 726 nm.
Thiazole derivatives, such as the well-known Thiazole Orange (TO), have demonstrated significant potential as fluorescent dyes. nih.gov TO exhibits a remarkable "turn-on" fluorescence response, where its fluorescence intensity increases dramatically upon binding to biomolecules like DNA and RNA, making it a valuable tool in biological sensing applications. nih.govnih.gov This property is attributed to the restriction of intramolecular torsional motion upon intercalation into nucleic acids. nih.gov
The versatility of the thiazole scaffold allows for the synthesis of a wide array of derivatives with tailored fluorescent properties. These derivatives have been explored for applications such as labeling cancer cells and as components in fluorescent probes. nih.gov The ability to modify the thiazole core with different functional groups provides a pathway to develop novel dyes and optical brighteners with enhanced performance characteristics.
Integration into Conductive Polymers and Organic Electronics
The electron-accepting nature of the thiazole ring makes it a valuable building block for organic semiconductors. researchgate.net Thiazole-based materials have been extensively investigated for their applications in various organic electronic devices, demonstrating the versatility of this heterocyclic core.
Thiazole-containing polymers and small molecules have emerged as promising materials for the emissive and charge-transporting layers in organic light-emitting diodes (OLEDs). The incorporation of the electron-deficient thiazole unit can help in balancing charge injection and transport within the device, leading to improved efficiency and stability.
For example, carbazole-based host materials incorporating thiazole derivatives have been reviewed for their use in phosphorescent OLEDs (PhOLEDs). mdpi.com These materials exhibit good thermal stability and suitable HOMO/LUMO energy levels for efficient device performance. mdpi.com Furthermore, theoretical studies on bipolar carbazole-benzothiazole derivatives have shown their potential for enhancing the photophysical properties of materials used in OLEDs. researchgate.net
The table below summarizes the performance of some OLEDs based on thiazole and related heterocyclic derivatives.
| Emitting Material Type | Device Performance | Reference |
| Carbazole-benzothiazole derivatives | Theoretical studies suggest enhanced photophysical properties for OLED applications. | researchgate.net |
| Carbazole-based hosts with thiazole | Good thermal stability and suitable energy levels for PhOLEDs. | mdpi.com |
| Conjugated polymers (general) | Used as the emitting layer in OLEDs, with properties tunable by functional groups. | nih.gov |
This table presents a summary of findings for different thiazole-related materials in OLEDs and does not represent the performance of a single, specific device.
In the realm of organic photovoltaics, thiazole-containing polymers and small molecules have been utilized as both electron donor and acceptor materials. The electron-deficient nature, rigidity, and high planarity of thiazole-based heterocycles contribute to favorable energy levels, molecular aggregation, and active layer morphology, leading to excellent photovoltaic performance. researchgate.netnih.gov For instance, isomeric polymers with different thiazolyl orientations on a benzodithiophene backbone have shown that tuning the molecular structure can significantly impact the power conversion efficiency of polymer solar cells, with efficiencies reaching up to 15.02%. nankai.edu.cn
Thiazole derivatives have also demonstrated high performance in organic field-effect transistors (OFETs). Novel thiazole oligomers and co-oligomers have been developed as n-type semiconductors, exhibiting high electron mobilities. acs.org For example, a 5,5'-bithiazole (B13893616) with trifluoromethylphenyl groups showed an electron mobility of up to 1.83 cm²/Vs. acs.orgnih.gov The performance of these OFETs can be further enhanced by surface treatment of the gate insulator with self-assembled monolayers, which can increase the electron mobility to as high as 1.2 cm²/Vs for a thiazolothiazole derivative. aip.org
The table below highlights the performance of some thiazole-based materials in OPVs and OFETs.
| Application | Material Type | Key Performance Metric | Reference |
| OPV | Thiazolyl-substituted isomeric polymer (PBDT-oTz) | Power Conversion Efficiency: 15.02% | nankai.edu.cn |
| OFET | 5,5'-bithiazole with trifluoromethylphenyl groups | Electron Mobility: 1.83 cm²/Vs | acs.orgnih.gov |
| OFET | Thiazolothiazole derivative on ODTS-treated SiO₂ | Electron Mobility: 1.2 cm²/Vs | aip.org |
| OFET | Thiazole−thiazolothiazole conjugated molecule | Electron Mobility: 0.12 cm²/Vs (bottom contact) | researchgate.net |
This table showcases representative performance metrics for various thiazole-based materials in OPVs and OFETs to illustrate their potential.
Charge Transport Characteristics in Thiazole-Containing Materials
Research into analogous thiazole-containing materials has demonstrated that the introduction of specific functional groups can significantly modulate their electronic properties. For this compound, the hydroxyl (-OH) and methyl (-CH3) groups are expected to influence its packing arrangement and, consequently, its charge mobility. The electron-donating nature of the methyl group and the potential for hydrogen bonding from the hydroxyl group can alter the electronic landscape of the molecule, impacting both hole and electron transport.
Table 1: Key Molecular Features of this compound Influencing Charge Transport
| Molecular Feature | Potential Influence on Charge Transport |
| Phenyl Ring | Contributes to the π-conjugated system, facilitating charge delocalization. |
| Thiazole Ring | Provides a heteroaromatic core with specific electronic characteristics. |
| Hydroxyl Group | Can influence molecular packing through hydrogen bonding, potentially enhancing structural order. |
| Methyl Group | Acts as an electron-donating group, which can affect the energy levels of the molecule. |
Applications as Corrosion Inhibitors
The ability of organic molecules to inhibit the corrosion of metals is a field of significant industrial importance. Heterocyclic compounds containing nitrogen and sulfur atoms, such as this compound, are known to be effective corrosion inhibitors. These molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.
The adsorption process can occur through the interaction of the lone pair electrons of the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, with the vacant d-orbitals of the metal. This forms a coordinate bond, leading to a stable, protective film on the metal surface. The effectiveness of this compound as a corrosion inhibitor is dependent on several factors, including the concentration of the inhibitor, the nature of the metal, and the corrosive medium.
Studies on similar thiazole derivatives have shown that the inhibition efficiency is often concentration-dependent, increasing with higher concentrations up to a certain point where the surface coverage is maximized. The mode of adsorption, whether it is physisorption (physical adsorption) or chemisorption (chemical adsorption), can be determined through various experimental techniques and theoretical calculations.
Table 2: Factors Influencing the Corrosion Inhibition Efficiency of this compound
| Factor | Description |
| Concentration | Higher concentrations generally lead to increased surface coverage and better inhibition until a saturation point is reached. |
| Metal Substrate | The nature of the metal and its surface characteristics influence the strength and mode of adsorption. |
| Corrosive Environment | The pH, temperature, and composition of the corrosive medium can affect the stability and effectiveness of the inhibitor. |
| Molecular Structure | The presence of heteroatoms (N, S) and π-electron systems are crucial for strong adsorption onto the metal surface. |
Nanoscale Properties and Their Potential Applications
The investigation of thiazole derivatives at the nanoscale has opened up new avenues for their application in various technologies. imp.kiev.ua The self-assembly of molecules like this compound into well-defined nanostructures is a key area of interest. These self-assembled structures can exhibit unique optical, electronic, and catalytic properties that are not present in the bulk material.
The formation of nanoparticles, nanowires, or thin films from this compound can be achieved through various fabrication techniques. The resulting nanomaterials could find applications in sensors, nanoelectronics, and biomedical devices. The nanoscale properties are highly dependent on the size, shape, and surface chemistry of the nanostructures. For instance, quantum confinement effects in nanoparticles of this compound could lead to size-dependent photoluminescence, making them suitable for use in bio-imaging or as components in light-emitting diodes (LEDs).
The functional groups on the this compound molecule can be utilized to direct the self-assembly process and to functionalize the surface of the resulting nanostructures for specific applications. The hydroxyl group, for example, could be used for further chemical modifications or for anchoring the nanostructures onto various substrates.
Table 3: Potential Nanoscale Applications of this compound
| Application Area | Potential Role of Nanostructured this compound |
| Sensors | As the active material in chemical sensors, where changes in its electronic or optical properties upon interaction with an analyte are measured. |
| Nanoelectronics | As components in nanoscale transistors or memory devices, leveraging its charge transport properties. |
| Biomedical | As fluorescent probes for cellular imaging or as carriers for drug delivery systems. |
| Catalysis | As supports for metallic nanoparticles in catalytic applications, where the thiazole moiety can influence the catalytic activity. |
Future Research Directions and Significance
Advancements in Asymmetric Synthesis and Green Chemistry Approaches for 5-Methyl-2-phenyl-thiazol-4-ol Analogs
The future synthesis of this compound analogs will increasingly prioritize stereoselectivity and environmental sustainability. Asymmetric catalysis is a cornerstone for creating enantiopure chiral molecules, which is crucial as different enantiomers of a compound can have vastly different biological activities and safety profiles. nih.gov The development of novel and efficient methods in catalytic asymmetric synthesis is of profound significance for producing effective and safe chiral drugs. nih.gov Future research will likely focus on designing sophisticated chiral catalysts, including metal complexes and organocatalysts, to control the three-dimensional arrangement of atoms during the synthesis of thiazol-4-ol (B3271258) derivatives. nih.govrsc.org
Concurrently, the principles of green chemistry are becoming integral to synthetic chemistry to minimize environmental impact. mdpi.com This involves the use of environmentally benign solvents, heterogeneous catalysts, and energy-efficient reaction conditions such as microwave or ultrasound irradiation. mdpi.commdpi.com Researchers are expected to develop synthetic protocols that reduce waste, avoid hazardous reagents, and improve atom economy. mdpi.com The integration of flow chemistry with asymmetric catalysis presents a transformative approach, allowing for precise control over reaction parameters and enhancing the efficiency and scalability of synthesizing chiral thiazol-4-ol compounds. nih.gov
Table 1: Key Green Chemistry Strategies for Future Synthesis
| Strategy | Description | Potential Benefit for Thiazol-4-ol Synthesis |
| Heterogeneous Catalysis | Using catalysts in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). | Easier catalyst recovery and recycling, reducing waste and cost. |
| Microwave-Assisted Synthesis | Employing microwave energy to heat reactions. | Faster reaction times, higher yields, and often milder reaction conditions. mdpi.com |
| Ultrasound Irradiation | Using sound energy to activate chemical reactions. | Can lead to improved yields and shorter reaction times. mdpi.com |
| Use of Green Solvents | Replacing traditional volatile organic compounds with water, ionic liquids, or supercritical fluids. | Reduced environmental pollution and health hazards. mdpi.com |
| One-Pot Reactions | Designing a sequence of reactions to occur in a single reactor. | Minimizes solvent use, purification steps, and waste generation. mdpi.com |
Deeper Mechanistic Understanding of Biological Interactions at a Molecular Level
A profound understanding of how this compound derivatives interact with their biological targets is fundamental for the rational design of more potent and selective therapeutic agents. While computational methods like molecular docking provide valuable initial insights into binding modes and energies, future research must focus on experimentally validating these models. mdpi.commdpi.com
Advanced analytical techniques will play a pivotal role. X-ray crystallography of co-crystallized ligand-protein complexes can provide atomic-level details of the binding interactions, revealing the precise orientation of the thiazol-4-ol derivative within the active site of a target enzyme or receptor. Spectroscopic methods, such as fluorescence spectroscopy, can be employed to study the binding affinity and dynamics of these interactions in solution, for instance, by examining their interaction with carrier proteins like bovine serum albumin. mdpi.com These experimental data are crucial for confirming computational predictions and understanding the key structural features responsible for biological activity. mdpi.com
Refinement of Predictive Structure-Activity Relationship (SAR) Models Through Integrated Computational and Experimental Data
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for predicting the biological activity of chemical compounds based on their molecular structures. nih.gov For thiazol-4-ol derivatives, future research will focus on developing more robust and predictive SAR models by integrating large-scale experimental data with advanced computational techniques. mdpi.comnih.gov
The goal is to move beyond traditional SAR, which often identifies general structural requirements for activity, such as the importance of a specific substituent on the phenyl ring. mdpi.com The next generation of predictive models will likely incorporate machine learning and artificial intelligence, such as graph neural networks, which can analyze complex, large-scale datasets to identify subtle relationships between chemical structure and toxicological or pharmacological effects. nih.gov By training these models with high-quality, diverse datasets from both in-house experiments and public databases, researchers can enhance the models' ability to accurately predict the activity of novel, unsynthesized thiazol-4-ol analogs. This in silico screening approach can significantly accelerate the drug discovery process by prioritizing the synthesis of candidates with the highest probability of success. nih.gov
Table 2: Evolution of SAR/QSAR Modeling Approaches
| Modeling Approach | Description | Application to Thiazol-4-ol Derivatives |
| Traditional SAR | Identifies qualitative relationships between structural features (e.g., functional groups) and biological activity. mdpi.com | Establishing foundational knowledge, such as the need for a phenyl group at a specific position for activity. mdpi.com |
| 2D-QSAR | Develops mathematical equations relating 2D structural descriptors (e.g., connectivity, topology) to activity. mdpi.com | Creating predictive models for properties like antifungal or antibiotic activity based on topological and electronic descriptors. mdpi.com |
| 3D-QSAR | Uses 3D molecular fields to correlate the shape and electrostatic properties of molecules with their activity. | Providing a more detailed understanding of the steric and electronic requirements of the target's binding site. |
| AI/Machine Learning QSAR | Employs advanced algorithms (e.g., neural networks) to learn complex, non-linear relationships from large datasets. nih.gov | Improving predictive accuracy for toxicity and efficacy by leveraging aggregated public and private data. nih.gov |
Exploration of Novel Material Science Applications and Functionalization Strategies
The unique electronic and photophysical properties of heterocyclic compounds like thiazoles open up avenues for their application beyond medicine. rsc.org Future research should explore the potential of this compound and its derivatives as building blocks for novel functional materials. By strategically modifying the core structure, it may be possible to tune its optical and electronic characteristics for specific applications.
Potential areas of exploration include the development of organic light-emitting diodes (OLEDs), chemical sensors, or components for solar cells. The design of innovative functionalization strategies will be key to unlocking these applications. rsc.org For example, introducing specific substituents could enhance fluorescence quantum yields, facilitate self-assembly into ordered structures, or enable the material to respond to specific environmental stimuli. High-pressure synthesis is another advanced technique that could be used to create novel materials with unique properties from thiazole (B1198619) precursors. elsevierpure.com
Design of Multi-Targeting Thiazol-4-ol Derivatives for Complex Biological Systems
Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple biological pathways. nih.govresearchgate.net Consequently, a significant future direction in drug design is the development of single chemical entities that can modulate several targets simultaneously. nih.gov The thiazole scaffold is an excellent starting point for designing such multi-targeted agents due to its proven versatility in interacting with a wide range of biological targets, including various enzymes and receptors. nih.gov
Future research will involve the rational design and synthesis of this compound derivatives that are intentionally engineered to interact with multiple, disease-relevant proteins. For example, a single molecule could be designed to inhibit both a protein kinase and a growth factor receptor, two key targets in cancer therapy. nih.gov This polypharmacological approach could lead to more effective therapies with potentially reduced chances of drug resistance.
Investigation of Synergistic Effects in Combination with Other Chemical Entities
In addition to developing multi-target single agents, another promising therapeutic strategy is to investigate the synergistic effects of this compound derivatives when used in combination with other existing drugs. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.
Future studies should systematically screen combinations of novel thiazol-4-ol analogs with established therapeutic agents. This could involve combining a new thiazole-based antibacterial agent with a conventional antibiotic to overcome bacterial resistance or pairing a novel anticancer thiazole derivative with a standard chemotherapeutic drug to enhance tumor cell killing. nih.gov A comprehensive exploration of these combinations could unlock new treatment regimens with improved efficacy and potentially lower side effects by allowing for reduced doses of one or both components.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Methyl-2-phenyl-thiazol-4-ol, and how are reaction yields optimized?
- Methodological Answer : Synthesis typically involves cyclization or condensation reactions. For example, 2-phenylthiazole-4-carbaldehyde derivatives are reacted with amino-thiadiazole precursors under reflux conditions (e.g., using ethanol or DMF as solvents). Yields (~70%) are optimized by controlling stoichiometry, reaction time (4–6 hours), and purification via recrystallization (methanol/water mixtures) . Thin-layer chromatography (TLC) is used to monitor reaction progress, and drops of NaOH may aid precipitation .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- 1H NMR (DMSO-d6): Confirms aromatic proton environments (δ 7.28–7.43 ppm for phenyl groups) and thiazole-CH signals (δ 7.82 ppm) .
- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 305 [M+1]) .
- Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N, and S percentages .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for thiazol-4-ol derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or solvent effects. For instance, DMSO-d6 may cause signal broadening due to hygroscopicity. To address this:
- Re-purify compounds via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Validate using alternative solvents (e.g., CDCl3) or 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies improve the biological activity of this compound analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF3) on the phenyl ring enhances enzyme inhibition (e.g., COX-2) .
- Heterocycle Fusion : Fusing triazole or pyrazole rings (e.g., thiazolo[3,2-b]triazol-6-ol) increases binding affinity to biological targets .
- In Vitro Assays : Screen analogs for cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) using standardized protocols .
Q. How do reaction conditions influence regioselectivity in thiazol-4-ol synthesis?
- Methodological Answer : Regioselectivity is controlled by:
- Catalysts : Use of POCl3 or PPA (polyphosphoric acid) directs cyclization to the 4-position .
- Temperature : Higher temperatures (>100°C) favor thermodynamically stable products, while lower temperatures (<80°C) may yield kinetic intermediates .
- Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilic attack at the thiazole C4 position .
Q. What computational methods support the design of thiazol-4-ol derivatives with enhanced stability?
- Methodological Answer :
- DFT Calculations : Predict bond dissociation energies (BDEs) to assess oxidative stability .
- Molecular Dynamics (MD) : Simulate degradation pathways under physiological pH/temperature .
- Docking Studies : Identify potential degradation-prone motifs (e.g., labile ester groups) using software like AutoDock Vina .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on the antimicrobial efficacy of thiazol-4-ol derivatives?
- Methodological Answer :
- Standardized Testing : Use CLSI/MIC guidelines to ensure consistency in bacterial strains (e.g., S. aureus ATCC 25923) and inoculum size .
- Control Compounds : Compare with known antibiotics (e.g., ciprofloxacin) to calibrate activity thresholds .
- Statistical Analysis : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) across replicates .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound intermediates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
